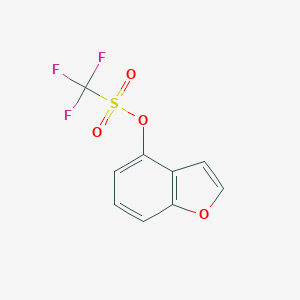

Benzofuran-4-yl trifluoromethanesulfonate

Description

Significance of Benzofuran (B130515) Core Structures in Chemical Synthesis

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds. acs.orgnih.gov Its discovery dates back to 1870 by Perkin. nih.gov This structural motif is of great interest to chemists and pharmaceutical researchers due to the diverse biological and pharmacological activities exhibited by its derivatives. researchgate.netbohrium.comuq.edu.au

Benzofuran-containing molecules have been shown to possess a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. researchgate.netscienceopen.comrsc.org The benzofuran nucleus is a core component of many clinically approved drugs and medicinally important compounds. acs.orgbohrium.comuq.edu.au For instance, drugs like amiodarone (B1667116) and dronedarone, which contain a benzofuran core, are used to treat heart rhythm disorders, while benzbromarone (B1666195) is used for gout treatment. acs.org The prevalence of this scaffold in biologically active molecules makes the development of synthetic methods to construct and modify benzofuran derivatives a crucial area of research in medicinal and synthetic chemistry. acs.orgnih.gov

The synthetic importance of the benzofuran core also extends to materials science, where derivatives are used in the development of organic photovoltaics and field-effect transistors. acs.orgnih.gov The ability to synthesize a variety of substituted benzofurans allows for the fine-tuning of electronic and physical properties for these applications. Numerous synthetic strategies have been developed to construct the benzofuran ring, utilizing methods that range from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.govorganic-chemistry.orgjocpr.com

Table 1: Examples of Biologically Active Benzofuran Derivatives This table is for illustrative purposes and does not represent an exhaustive list.

| Compound Name | Biological/Medicinal Application | Reference(s) |

| Amiodarone | Antiarrhythmic agent | acs.org |

| Dronedarone | Antiarrhythmic agent | acs.org |

| Benzbromarone | Treatment of gout | acs.org |

| Psoralen | Treatment of skin diseases (psoriasis) | acs.orgnih.gov |

| Angelicin | Treatment of skin diseases (psoriasis) | acs.orgnih.gov |

| Coumestrol | Estrogenic activity | acs.org |

| Morus alba L. extracts | Antidiabetic, constipation treatment | acs.orgnih.gov |

Role of the Trifluoromethanesulfonate (B1224126) Moiety as a Superior Leaving Group in Synthetic Reagents

The trifluoromethanesulfonate group, commonly known as a triflate (TfO), is a sulfonate ester with the chemical formula CF₃SO₃⁻. In organic synthesis, it is highly regarded as one of the best leaving groups. Its effectiveness stems from the high stability of the triflate anion, which is due to the strong electron-withdrawing effect of the three fluorine atoms and the resonance delocalization of the negative charge across the three oxygen atoms.

This exceptional stability makes the triflate group readily depart from a molecule during a chemical reaction, facilitating the formation of new chemical bonds. Aryl triflates, which are formed from phenols, are particularly valuable reagents in modern synthetic chemistry. acs.org They are often used as substitutes for aryl halides in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgnih.govnih.gov

The use of aryl triflates offers several advantages:

They can be easily synthesized from readily available phenols using reagents like triflic anhydride (B1165640) or N-phenyltriflimide. acs.orgresearchgate.net

They serve as "pseudohalides," enabling the conversion of a C-O bond in a phenol (B47542) to a new carbon-carbon or carbon-heteroatom bond. nih.gov

Their reactivity can be tuned and can be selective in molecules containing other leaving groups like halides, allowing for sequential cross-coupling reactions. nsf.govresearchgate.net

Microwave-assisted synthesis has been shown to accelerate the formation of aryl triflates, making the process more efficient for high-throughput chemistry. acs.org Furthermore, novel methods have been developed for their synthesis under aqueous conditions, increasing their practical applicability. researchgate.net

Table 2: Common Cross-Coupling Reactions Utilizing Aryl Triflates

| Reaction Name | Description |

| Suzuki Coupling | Palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate to form a C-C bond. nsf.govresearchgate.net |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govresearchgate.net |

| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide or triflate. nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. |

| Negishi Coupling | Nickel- or palladium-catalyzed reaction of an organozinc compound with an organohalide or triflate. acs.org |

Overview of Benzofuran-4-yl Trifluoromethanesulfonate as a Versatile Synthetic Intermediate

This compound combines the significant benzofuran core with the highly reactive triflate leaving group, creating a powerful and versatile synthetic intermediate. This compound is not typically found in nature but is synthesized in the laboratory to facilitate the construction of complex molecules containing the benzofuran-4-yl moiety.

The primary role of this compound is to act as an electrophilic partner in cross-coupling reactions. By utilizing this reagent, chemists can efficiently introduce the benzofuran unit at position 4 to a wide range of other molecules. This is particularly useful in medicinal chemistry for creating libraries of novel compounds for drug discovery programs, where the benzofuran scaffold is a desired pharmacophore.

The synthesis of this compound would typically involve the reaction of its corresponding phenol, 4-hydroxybenzofuran, with a triflating agent. The resulting triflate is then poised to react with various nucleophilic coupling partners. For example, in a Suzuki coupling, it can react with a boronic acid to form a new carbon-carbon bond at the 4-position of the benzofuran ring. rsc.orgresearchgate.net This strategy allows for the late-stage functionalization of complex molecules, a highly valuable tool in organic synthesis. researchgate.net The triflate's high reactivity allows these coupling reactions to proceed under mild conditions, often with high yields and selectivity. researchgate.netorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-8-3-1-2-7-6(8)4-5-15-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBSNCFZQSJKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618678 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-79-1 | |

| Record name | 1-Benzofuran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Benzofuran 4 Yl Trifluoromethanesulfonate

General Reactivity Profile of Aryl Triflates as Electrophilic Substrates

Aryl triflates (ArOTf), such as Benzofuran-4-yl trifluoromethanesulfonate (B1224126), are a class of aryl electrophiles readily synthesized in a single step from the corresponding phenols. nih.gov The trifluoromethanesulfonyl group (triflate, -OTf) is an excellent leaving group due to the high stability of the triflate anion, making the attached aryl carbon susceptible to nucleophilic attack and oxidative addition by transition metal catalysts. This property renders aryl triflates highly effective substrates in a multitude of cross-coupling reactions.

Their reactivity often surpasses that of aryl halides, although they are generally considered less reactive than aryl iodides and bromides. nih.gov Aryl triflates are particularly valuable as they provide an alternative to aryl halides and are compatible with a wide range of functional groups. acs.org They have been successfully employed as electrophilic partners in palladium- and nickel-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.org While tosylates and mesylates are more stable and less expensive alternatives, they are considerably less reactive electrophiles than triflates. rsc.org In some comparative studies, aryl fluorosulfates have shown superior activity to triflates, but triflates remain a cornerstone for their balance of high reactivity and accessibility. rsc.org

Cross-Coupling Reactions Utilizing Benzofuran-4-yl Trifluoromethanesulfonate

As an activated phenol (B47542) derivative, this compound is an ideal electrophilic partner for functionalizing the C4-position of the benzofuran (B130515) scaffold through transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the C4-position of the benzofuran nucleus is readily achieved using this compound as a substrate in several powerful palladium-catalyzed reactions.

The Suzuki-Miyaura coupling reaction is a robust method for forming biaryl compounds by reacting an organoboron species with an organic halide or triflate. While specific studies focusing solely on this compound are not extensively detailed, the reactivity of triflates on similar fused heterocyclic systems provides a strong precedent.

Research on 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin, a structurally related compound, demonstrates the utility of this approach. researchgate.net In this study, the bis(triflate) was successfully coupled with various arylboronic acids using a palladium catalyst. The reactions showed excellent regioselectivity, with the initial coupling occurring at the sterically less hindered and electronically more deficient C7 position before proceeding to the C6 position. researchgate.net This suggests that this compound would readily couple with arylboronic acids under similar conditions to yield 4-arylbenzofurans.

A one-pot reaction with two different arylboronic acids was also successful, affording 4-methyl-6,7-diarylcoumarins in high yields. researchgate.net This highlights the potential for sequential, directed synthesis using triflate-substituted heterocyclic cores.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates on a Coumarin Core researchgate.net Data from a related coumarin system, illustrative of expected reactivity for this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 88 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 85 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 120 | 73 |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Aryl triflates are well-established substrates for this transformation. rsc.org

In a typical Sonogashira reaction, this compound would be expected to react with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) which often serves as the solvent. The reaction would yield a 4-(alkynyl)benzofuran derivative, a valuable building block for more complex molecules.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex. mdpi.com This reaction provides a direct method for the vinylation of aryl rings. Aryl triflates are effective electrophiles in Heck reactions. rsc.org

The reaction of this compound with an alkene, such as styrene or an acrylate ester, would be anticipated to proceed under standard Heck conditions. These conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate ligand), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP at elevated temperatures. This pathway would lead to the synthesis of 4-vinylbenzofuran derivatives.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds via cross-coupling, most notably the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating arylamines. This reaction class is highly effective for aryl triflates, allowing for the coupling of an aryl electrophile with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

A hypothetical Buchwald-Hartwig amination of this compound would involve its reaction with an amine (e.g., aniline or morpholine) in the presence of a palladium catalyst (such as Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, or SPhos). A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. This reaction would produce various 4-amino-substituted benzofuran derivatives, which are important pharmacophores.

Carbon-Oxygen Bond Forming Reactions

The triflate moiety of this compound can be displaced by oxygen nucleophiles to form ethers and related compounds. This transformation is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification. In these reactions, an alcohol is coupled with the aryl triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The general catalytic cycle for a Buchwald-Hartwig C-O coupling reaction involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl triflate, forming a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and the base facilitates the deprotonation of the alcohol to form an alkoxide.

Reductive Elimination: The aryl group and the alkoxide group on the palladium complex couple and are eliminated, forming the desired aryl ether and regenerating the Pd(0) catalyst.

Bidentate phosphine ligands are often effective for these transformations involving aryl triflates. wikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific alcohol being used.

| Reactant | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Primary Alcohol | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 4-Alkoxybenzofuran |

| Phenol | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 4-Phenoxybenzofuran |

Nucleophilic Substitution Reactions of the Triflate Group

The trifluoromethanesulfonate (triflate) group is an exceptional leaving group due to the resonance stabilization of the resulting triflate anion. chemie-brunschwig.ch This characteristic makes this compound an excellent substrate for various nucleophilic substitution reactions. While direct SNAr reactions on unactivated aryl triflates are challenging, transition metal catalysis provides a powerful avenue for these transformations. thieme-connect.comresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl triflates with a wide range of nitrogen nucleophiles, including primary and secondary amines. wikipedia.org These reactions have largely replaced harsher classical methods for forming aryl-amine bonds. wikipedia.org Similarly, C-S bond formation can be achieved by coupling with thiols. The versatility of the triflate group also extends to cyanation reactions, providing a pathway to benzofuran-4-carbonitrile.

| Nucleophile | Reaction Type | Typical Catalyst System | Product |

|---|---|---|---|

| R₂NH (Secondary Amine) | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 4-(Dialkylamino)benzofuran |

| RSH (Thiol) | Buchwald-Hartwig C-S Coupling | Pd(OAc)₂ / Xantphos | 4-(Alkylthio)benzofuran |

| CN⁻ (e.g., Zn(CN)₂) | Palladium-catalyzed Cyanation | Pd(PPh₃)₄ | Benzofuran-4-carbonitrile |

Reactions Enhancing Benzofuran Ring System Complexity

This compound is a key building block for synthesizing more complex molecules by forming new carbon-carbon bonds. The triflate group serves as a reactive handle for several palladium-catalyzed cross-coupling reactions. chemie-brunschwig.ch

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (boronic acid or boronate ester) to form a biaryl structure. tcichemicals.com This is one of the most widely used C-C bond-forming reactions due to its mild conditions and tolerance of various functional groups. tcichemicals.com The reactivity of coupling partners generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com

Sonogashira Coupling: This reaction involves the coupling of the aryl triflate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for constructing aryl-alkyne frameworks, which are valuable precursors for many complex molecules, including natural products and pharmaceuticals. wikipedia.orgresearchgate.net

Heck Reaction: In the Heck reaction, the aryl triflate is coupled with an alkene to form a substituted alkene. This reaction is a powerful tool for creating substituted styrenyl-benzofurans, which can be further functionalized.

These reactions significantly enhance the structural diversity and complexity of the benzofuran scaffold, allowing for the synthesis of a wide range of derivatives for various applications. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C(sp²)-C(sp²) | 4-Arylbenzofuran |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C(sp²)-C(sp) | 4-Alkynylbenzofuran |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) | 4-Vinylbenzofuran |

Stability and Handling Considerations of this compound

Aryl triflates, including this compound, are generally stable compounds that can be handled under normal laboratory conditions. reddit.com They exhibit significantly greater stability compared to their aliphatic counterparts, which can be prone to elimination or substitution even at low temperatures. reddit.com Aryl triflates are often stable enough to be purified by column chromatography on silica gel. reddit.com

However, certain conditions can lead to their degradation:

Moisture: The presence of moisture, particularly on the surface of silica gel, can cause hydrolysis of the triflate group back to the corresponding phenol. echemi.com Working in dry conditions or under an inert atmosphere can mitigate this issue. echemi.com

pH: Aryl triflates are stable in neutral and acidic aqueous solutions but show poor stability at basic pH, where hydrolysis is accelerated. nih.gov

Temperature: While generally stable at elevated temperatures required for many coupling reactions, prolonged exposure to very high temperatures may cause decomposition. acs.org

Strong Nucleophiles/Bases: Although used as substrates in nucleophilic reactions, aryl triflates can be sensitive to very strong, hindered bases, which may promote elimination pathways or attack at the sulfur atom. dtic.mildtic.mil

Proper storage in a cool, dry place, away from strong bases and moisture, is recommended to ensure the compound's integrity.

Catalytic Strategies in Reactions Involving Benzofuran 4 Yl Trifluoromethanesulfonate

Transition Metal Catalysis in Cross-Coupling and Cyclization Reactionsrsc.orgnih.govacs.orgnih.gov

Transition metal catalysis is pivotal in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For Benzofuran-4-yl trifluoromethanesulfonate (B1224126), the triflate group serves as a reactive handle for oxidative addition to low-valent metal centers, initiating catalytic cycles that lead to highly functionalized benzofuran (B130515) derivatives. rsc.orgacs.org These derivatives are of significant interest due to the prevalence of the benzofuran scaffold in biologically active molecules and natural products. nih.govresearchgate.netwikipedia.org

Palladium-Catalyzed Transformationsrsc.orgnih.govacs.orgnih.govbeilstein-journals.org

Palladium catalysis is a cornerstone for the functionalization of aryl triflates. rsc.orgnih.gov Benzofuran-4-yl trifluoromethanesulfonate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The reactivity of the triflate group allows for the introduction of diverse substituents at the C4-position of the benzofuran core. nih.govnih.gov

In Suzuki couplings, the palladium catalyst, typically in the form of Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine (B1218219) ligand, facilitates the reaction between the aryl triflate and an organoboron reagent. rsc.orgnih.gov The choice of ligand is crucial and can influence reaction efficiency and scope. For instance, dppf is often effective for nitrogen-based nucleophiles, while bulky electron-rich phosphines like XPhos can be more efficient for other nucleophiles. unicatt.it These reactions provide a direct route to 4-arylbenzofurans.

Similarly, Sonogashira coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, yields 4-alkynylbenzofurans. nih.gov These products are valuable intermediates for further transformations. The Buchwald-Hartwig amination allows for the formation of C-N bonds, producing 4-aminobenzofuran derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Triflates

| Reaction Type | Catalyst System | Nucleophile/Reagent | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ / Base | Arylboronic acid | 4-Arylbenzofuran |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal alkyne | 4-Alkynylbenzofuran |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | Amine | 4-(Arylamino)benzofuran |

| Cyanation | Pd₂(dba)₃ / Ligand / NEt₃ | Sodium Cyanate (B1221674) | 4-Cyanobenzofuran |

This table presents generalized conditions based on typical transformations of aryl triflates. nih.govnih.govunicatt.itnih.gov

Copper-Catalyzed Transformationsrsc.orgnih.govacs.orgnih.govbeilstein-journals.org

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based systems for certain transformations. While less common for the direct coupling of aryl triflates compared to aryl halides, copper catalysis is effective for specific applications, such as the synthesis of amino-substituted benzofurans and Ullmann-type couplings. nih.gov For instance, a copper-catalyzed oxidative coupling of potassium cyanate with aryl boronic acids has been reported. nih.gov

In the context of this compound, copper catalysts could potentially mediate couplings with various nucleophiles. Copper(I) salts, often in the presence of a ligand like 1,10-phenanthroline, can facilitate the formation of C-O, C-S, and C-N bonds. These reactions are valuable for synthesizing benzofuran ethers, thioethers, and substituted amines, which are important motifs in medicinal chemistry. mdpi.com

Table 2: Potential Copper-Catalyzed Reactions with this compound

| Reaction Type | Catalyst System | Nucleophile/Reagent | Potential Product |

|---|---|---|---|

| Ullmann-type Amination | CuI / Ligand / Base | Amine / Amide | 4-Aminobenzofuran |

| Thioetherification | CuI / Ligand / Base | Thiol | 4-(Arylthio)benzofuran |

| O-Arylation | CuBr / Base | Phenol (B47542) / Alcohol | 4-Phenoxybenzofuran |

This table illustrates potential applications based on known copper-catalyzed reactions. nih.govmdpi.com

Nickel-Catalyzed Transformationsacs.org

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for activating challenging C-O bonds like those in aryl triflates. acs.org Nickel catalysts can achieve transformations that are sometimes difficult with palladium, such as the coupling of aryl triflates with alkyl electrophiles (cross-electrophile coupling) or with organozinc reagents. acs.orgcaltech.edu

For this compound, nickel-catalyzed cross-coupling can be used to introduce alkyl chains at the 4-position, a valuable transformation for modifying the lipophilicity of the molecule. acs.org These reactions often employ a nickel(0) catalyst, which can be generated in situ from a Ni(II) precursor like NiCl₂·glyme with a reductant, and a directing ligand such as a bipyridine or phenanthroline derivative. acs.orgcaltech.edu Furthermore, nickel can catalyze the efficient coupling of aryl triflates with arylboronic acids, providing an alternative to the Suzuki reaction. beilstein-journals.orgnih.gov In some cases, a multimetallic system using both nickel and palladium can achieve selective cross-Ullman reactions between two different aryl electrophiles, such as an aryl bromide and an aryl triflate. nih.gov

Table 3: Nickel-Catalyzed Cross-Coupling Reactions for Aryl Triflates

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Cross-Electrophile Coupling | Ni(phen) or Ni(PyBCamCN) / Reductant | Alkyl Bromide/Chloride | 4-Alkylbenzofuran |

| Suzuki-Miyaura Type | Ni(cod)₂ / PCy₃ / Base | Arylboronic Acid | 4-Arylbenzofuran |

| Thioetherification | Ni(cod)₂ / DPEphos / Base | Alkyl Thiol | 4-(Alkylthio)benzofuran |

This table summarizes findings from nickel-catalyzed reactions involving aryl triflates. acs.orgbeilstein-journals.orgnih.govrsc.org

Rhodium-Catalyzed Transformationsrsc.org

Rhodium catalysts are exceptionally versatile, enabling a range of transformations including C-H activation, annulation, and asymmetric hydrogenation. nih.gov In the synthesis of functionalized benzofurans, rhodium catalysis provides powerful strategies. For instance, rhodium-catalyzed C-H functionalization can be used to construct the benzofuran ring itself or to introduce substituents at specific positions. elsevierpure.comresearchgate.net

A notable application is the direct synthesis of C4-substituted benzofurans. researchgate.netnih.gov Research has shown that rhodium can catalyze the direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate, selectively constructing the C4-substituted benzofuran core. researchgate.netnih.gov While this is a synthetic route to the core structure, this compound can be seen as a product of such a strategy (if starting from a triflated phenol) or as a substrate for further rhodium-catalyzed functionalization at other positions on the benzofuran ring system.

Table 5: Rhodium-Catalyzed Synthesis of Substituted Benzofurans

| Reaction Type | Catalyst System | Reactants | Relevance to this compound |

|---|---|---|---|

| Vinylene Annulation | [Cp*RhCl₂]₂ / AgSbF₆ | m-Salicylic Acid Derivative + Vinylene Carbonate | Direct synthesis of the C4-substituted benzofuran skeleton. researchgate.netnih.gov |

| C-H Alkenylation | Rhodium Complex | N-phenoxyacetamide + 1,3-diyne | Functionalization of the benzofuran core via C-H activation. nih.gov |

| Arylation/Cyclization | Rhodium Complex | Propargyl Alcohol + Arylboronic Acid | Chemodivergent synthesis of benzofuran skeletons. nih.gov |

This table highlights rhodium-catalyzed methods for accessing the target scaffold.

Indium(III)-Catalyzed Transformationsrsc.org

Indium(III) salts, particularly Indium(III) trifluoromethanesulfonate (In(OTf)₃), are effective Lewis acids that can catalyze a variety of organic reactions, such as Friedel-Crafts acylations/alkylations and hydrothiolation of olefins. researchgate.net Unlike the transition metals discussed previously, indium does not typically engage in catalytic cycles involving oxidative addition with aryl triflates.

Instead, its role in reactions involving this compound would be as a Lewis acid catalyst. It could potentially activate the benzofuran ring or a tethered functional group towards nucleophilic attack. For example, In(OTf)₃ could catalyze the reaction of the benzofuran with an electrophile at an electron-rich position, although the electron-withdrawing nature of the triflate group at the 4-position would deactivate the benzene (B151609) ring, making such reactions challenging. There is limited literature on the direct use of indium catalysis in cross-coupling reactions of aryl triflates, but its utility in promoting other types of transformations on the benzofuran scaffold remains a possibility. researchgate.net

Lewis Acid Catalysis in Benzofuran Chemistry

Lewis acids play a pivotal role in activating substrates and promoting a variety of organic transformations. In the context of benzofuran chemistry, Lewis acids like scandium triflate and cerium(III) trifluoromethanesulfonate have emerged as powerful catalysts.

Scandium(III) triflate (Sc(OTf)₃) is a unique Lewis acid catalyst known for its water stability and high catalytic activity in a plethora of organic reactions. researchgate.netdntb.gov.ua While direct studies on the use of scandium triflate with this compound are not extensively documented, its application in the synthesis of functionalized benzofurans through other pathways highlights its potential. For instance, scandium triflate has been successfully employed in the [4+1] cycloaddition of o-quinone methides with isocyanides to afford aminobenzofurans in good yields. nih.govacs.org

This catalytic activity stems from the strong Lewis acidity of the Sc³⁺ ion, which can effectively activate substrates. researchgate.net In hypothetical reactions involving this compound, Sc(OTf)₃ could potentially be used to activate the triflate group, facilitating its displacement by a nucleophile in cross-coupling reactions. The stability of scandium triflate in the presence of various functional groups makes it an attractive candidate for complex molecule synthesis. dntb.gov.ua

Table 1: Examples of Scandium Triflate-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Substrates | Product | Catalyst Loading | Yield (%) | Reference |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, Isocyanide | Aminobenzofuran | Not specified | High | nih.govacs.org |

| N-[¹⁸F]fluoroalkylation | Aryl- or heteroaryl-amines, [¹⁸F]epifluorohydrin | N-[¹⁸F]fluoroalkylated amines | Not specified | Not specified | researchgate.net |

| C-H bond functionalization | Unactivated arenes, Propargyl α-aryl-α-diazoacetates | Functionalized arenes | Not specified | Not specified | researchgate.net |

Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) is another rare-earth metal triflate that serves as a potent Lewis acid catalyst. fishersci.comnih.gov Although specific applications with this compound are not widely reported, its utility in organic synthesis is well-established. Cerium-based catalysts have been shown to be effective in cycloaddition reactions for the synthesis of complex molecules like dihydronaphthalenes. dntb.gov.ua

The catalytic action of Ce(OTf)₃ is attributed to its ability to coordinate with functional groups, thereby activating the substrate for subsequent transformations. Given that aryl triflates are common coupling partners in various transition-metal-catalyzed reactions, it is plausible that Ce(OTf)₃ could act as a co-catalyst or promoter in such reactions involving this compound, potentially enhancing reaction rates and yields.

Metal-Free Catalytic Approaches

The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the cost and toxicity associated with transition metals. For reactions involving aryl triflates, several metal-free strategies have been developed, primarily for C-C and C-N bond formation.

While direct metal-free catalytic reactions of this compound are not explicitly detailed in the literature, analogous transformations with other aryl triflates provide a strong precedent. For example, metal-free Sonogashira-type coupling reactions of aryl triflates with terminal alkynes have been reported, offering a pathway to construct C(sp)-C(sp²) bonds without the need for traditional palladium or copper catalysts. rsc.orgnih.govacs.org These reactions often proceed via the activation of the triflate group by a strong base or an organocatalyst.

Another approach involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols to synthesize multisubstituted benzofurans, showcasing a metal-free method for constructing the benzofuran core itself. rsc.org Such innovative strategies could potentially be adapted for the functionalization of pre-formed benzofuran systems like this compound.

Application of Deep Eutectic Solvents (DES) in Catalytic Benzofuran Synthesis

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. nih.govmdpi.comthieme-connect.deresearchgate.net These solvents are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor. Their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds, make them excellent media for catalytic reactions.

In the context of reactions involving aryl triflates, DESs have been successfully employed in palladium-catalyzed Suzuki-Miyaura coupling reactions. nih.govmdpi.comresearchgate.net For instance, a ligand-free palladium-catalyzed Suzuki-Miyaura coupling of aryl halides and aryltrifluoroborates has been efficiently carried out in a choline (B1196258) chloride/glycerol DES. nih.gov This system demonstrated high efficiency and recyclability.

Table 2: Suzuki-Miyaura Coupling in Deep Eutectic Solvents

| Aryl Halide/Triflate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

| (Hetero)aryl halides (Cl, Br, I) | Potassium aryltrifluoroborates | Pd catalyst (1 mol%), Na₂CO₃ | Choline chloride/glycerol (1:2) | up to 98% | nih.gov |

| Imidazo-fused heterocycles | Various boronic acids | Pd(OAc)₂ (2.5 mol%) | Choline chloride/glycerol (1:2) | Not specified | thieme-connect.de |

Given that this compound is an aryl triflate, it is highly probable that it could serve as a suitable substrate in such DES-mediated coupling reactions. The use of DES could not only offer environmental benefits but also enhance catalytic activity and facilitate catalyst recycling.

Mechanistic Elucidation of Transformations Involving Benzofuran 4 Yl Trifluoromethanesulfonate

Detailed Mechanistic Investigations of Cross-Coupling Reactions

Cross-coupling reactions involving benzofuran-4-yl trifluoromethanesulfonate (B1224126), particularly the Suzuki-Miyaura coupling, are fundamental for creating complex molecular architectures. These reactions typically follow a well-established catalytic cycle involving a palladium catalyst. youtube.comnih.gov The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. youtube.com The popularity of the Suzuki-Miyaura reaction stems from the low toxicity of the boron-based reagents and the vast number of commercially available boronic acids. illinois.edu

The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: Pd(0) + R¹-X → R¹-Pd(II)-X

Transmetalation: R¹-Pd(II)-X + R²-B(OR)₂ → R¹-Pd(II)-R² + X-B(OR)₂

Reductive Elimination: R¹-Pd(II)-R² → R¹-R² + Pd(0)

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the benzofuran-4-yl trifluoromethanesulfonate to a palladium(0) complex. illinois.edu In this process, the palladium atom inserts itself into the carbon-oxygen bond of the triflate group. This breaks the C-OTf bond and forms two new bonds with the palladium center, resulting in the oxidation of the metal from palladium(0) to a square planar palladium(II) species. youtube.com This step is crucial as it activates the otherwise inert benzofuran (B130515) core for subsequent coupling. The efficiency of this step is highly dependent on the nature of the ligands attached to the palladium(0) catalyst and the electronic properties of the aryl triflate. Alternative pathways under consideration include the oxidative addition of other reagents in the reaction mixture, though these have not been confirmed. nih.gov

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic moiety from the boron reagent (e.g., an arylboronic acid) to the palladium(II) complex. youtube.com This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.comnih.gov Mechanistic studies have identified two distinct pathways for the transfer of the organic group from boron to palladium. illinois.edu

These pathways are centered around the activation of the boron reagent and involve different pre-transmetalation intermediates containing Pd-O-B linkages:

The Boronic Acid Pathway: Involves a tricoordinate boronic acid complex. This pathway can dominate when there is an excess of ligand. illinois.edu

The Boronate Pathway: Involves a tetracoordinate boronate complex, which is generally more reactive. This pathway is favored with a deficiency of ligand. illinois.edu

Recent studies using phase-transfer catalysts have shown a significant rate enhancement by shifting the dominant transmetalation pathway from an oxo-palladium based mechanism to the more efficient boronate-based pathway. nih.gov The choice of base and solvent can profoundly influence which pathway is operative. nih.gov

Table 1: Key Intermediates in Suzuki-Miyaura Transmetalation

| Intermediate Type | Boron Coordination | Description | Favored Conditions |

|---|---|---|---|

| 6-B-3 Boronic Acid Complex | Tricoordinate | An unactivated intermediate leading to the cross-coupling product. illinois.edu | Excess ligand illinois.edu |

| 8-B-4 Boronate Complex | Tetracoordinate | An activated intermediate that transfers its organic group more rapidly. illinois.edunih.gov | Deficiency of ligand illinois.edu |

The final step of the catalytic cycle is reductive elimination. youtube.com In this stage, the two organic groups (the benzofuranyl group and the group transferred from the boron reagent) that are bound to the palladium(II) center couple to form a new carbon-carbon bond. youtube.com This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com Mechanistic studies on related systems suggest that this step often proceeds from cationic Pd(IV) fluoride (B91410) complexes via a dissociative mechanism, although C-C bond formation typically involves Pd(II) intermediates. nih.govnih.gov The geometry and electronic structure of the palladium complex, influenced by the ancillary ligands, are crucial for inducing the reductive elimination. nih.gov

Mechanisms of Triflate Activation and Cleavage

The triflate (CF₃SO₃⁻) group is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. The activation and cleavage of the C-O bond in this compound are central to its reactivity in cross-coupling reactions and are initiated during the oxidative addition step. However, the triflate anion itself can act as a nucleophile under certain conditions, for instance by trapping cationic intermediates. nih.gov In the context of palladium catalysis, the primary mechanism involves the direct insertion of the Pd(0) center into the C-O bond. In other contexts, mechanisms can involve the activation of an adjacent group, followed by nucleophilic attack by the triflate. For example, the reaction of certain silyl (B83357) enol ethers with iodosobenzene (B1197198) in the presence of trimethylsilyl (B98337) triflate proceeds via nucleophilic attack by the triflate on an alkyliodonium intermediate. nih.gov

Studies on Electron Transfer Pathways in Benzofuran Reactivity

While the majority of cross-coupling reactions involving this compound are explained by the Pd(0)/Pd(II) catalytic cycle, alternative mechanisms involving electron transfer pathways have been considered. The frontier electron populations of the parent benzo[b]furan indicate that specific carbons are more reactive toward electrophiles. researchgate.net In some palladium-catalyzed reactions, a single-electron transfer (SET) mechanism may be operative, which would involve Pd(I) or Pd(III) intermediates. These pathways are less common but can be significant under specific conditions or with certain substrates. For instance, in related systems, a synergistic effect between two palladium centers may facilitate the redox transformation, hinting at more complex electron transfer scenarios. princeton.edu However, detailed studies confirming dominant electron transfer pathways specifically for this compound are not extensively documented.

Proposed Mechanisms for Benzofuran Ring Formation

The trifluoromethanesulfonate (triflate) group of this compound is an excellent leaving group, rendering the 4-position of the benzofuran ring highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions. This reactivity can be harnessed to construct new ring systems, including the formation of a second benzofuran moiety. The mechanisms for such transformations are typically rooted in well-established organometallic catalytic cycles, primarily involving palladium. Below are proposed mechanistic pathways for the formation of new benzofuran rings using this compound as a key starting material.

Palladium-Catalyzed Annulation via Cross-Coupling

One of the most plausible routes to a new benzofuran ring involves a palladium-catalyzed reaction between this compound and a suitably functionalized coupling partner, such as a 2-alkynylphenol. This type of reaction, often a variation of the Sonogashira coupling followed by cyclization, provides a direct method for constructing the benzofuran core.

The proposed catalytic cycle can be broken down into several key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the low-valent Palladium(0) catalyst into the carbon-oxygen bond of the triflate group on this compound. This step is favorable due to the excellent leaving group ability of the triflate anion and results in the formation of a square planar Palladium(II) intermediate.

Coupling and Cyclization : The newly formed organopalladium(II) complex then reacts with a 2-alkynylphenol. In a Sonogashira-type pathway, a copper co-catalyst may facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Following the coupling of the two organic fragments, an intramolecular oxypalladation occurs. The phenolic hydroxyl group attacks the alkyne, which is activated by its bond to the palladium, leading to the formation of the five-membered furan (B31954) ring.

Reductive Elimination : The final step is the reductive elimination of the desired product, which regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This sequence effectively "builds" a new benzofuran ring onto the existing benzofuran scaffold.

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the C-OTf bond of this compound. | (Benzofuran-4-yl)-Pd(II)-OTf |

| 2. Transmetalation | The Pd(II) complex reacts with a copper acetylide of a 2-alkynylphenol. | (Benzofuran-4-yl)-Pd(II)-(alkynylphenol) |

| 3. Intramolecular Oxypalladation | The phenolic -OH group attacks the palladium-activated alkyne, forming the new furan ring. | Cyclized Palladacycle Intermediate |

| 4. Reductive Elimination | The final product is eliminated, regenerating the Pd(0) catalyst. | Pd(0) + Dibenzofuran derivative |

Palladium-Catalyzed Carboalkoxylation for Dihydrobenzofuran Ring Formation

A related mechanism can be proposed for the synthesis of dihydrobenzofuran rings, which are precursors to benzofurans. This pathway involves the palladium-catalyzed coupling of this compound with a molecule containing an allyl-phenol moiety. nih.gov

The proposed catalytic cycle is as follows:

Oxidative Addition : Similar to the previous mechanism, a Pd(0) species undergoes oxidative addition with this compound to form an arylpalladium(II) complex. nih.gov

Alkene Coordination and Oxypalladation : The palladium complex coordinates to the double bond of the 2-allylphenol (B1664045) partner. Subsequent deprotonation of the phenol (B47542) followed by an anti-oxypalladation of the alkene generates a six-membered palladacycle intermediate. nih.gov

Reductive Elimination : This intermediate then undergoes reductive elimination to yield the functionalized 2,3-dihydrobenzofuran (B1216630) product and regenerates the Pd(0) catalyst, thus completing the cycle. nih.gov The resulting dihydrobenzofuran can then be oxidized to the corresponding benzofuran in a subsequent step.

| Step | Description | Reactants | Catalyst/Reagents |

| 1. Oxidative Addition | Formation of the arylpalladium(II) complex. | This compound | Pd(0) complex |

| 2. Alkene Coordination | The Pd(II) complex binds to the alkene. | Arylpalladium(II) complex, 2-allylphenol | - |

| 3. Oxypalladation | Intramolecular attack of the phenoxide on the coordinated alkene. | Alkene-coordinated Pd complex | Base |

| 4. Reductive Elimination | Release of the product and regeneration of the catalyst. | Palladacycle intermediate | - |

These proposed mechanisms, grounded in established palladium catalysis principles, illustrate the synthetic versatility of this compound as a building block for more complex, multi-ring heterocyclic systems. nih.gov

Computational Chemistry Approaches for Benzofuran 4 Yl Trifluoromethanesulfonate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. jussieu.frresearchgate.net It has proven to be a successful approach for obtaining accurate results on the physico-chemical properties of chemical, physical, and biological systems. DFT calculations are employed to determine the stable conformers of molecules and to perform analyses of molecular orbitals, electrostatic potential, and reactivity descriptors. For benzofuran (B130515) derivatives, DFT methods have been successfully used to predict geometries that are in good agreement with experimental results. researchgate.net

A significant application of DFT is the calculation of potential energy surfaces for chemical reactions, which allows for the prediction of reaction energetics and the characterization of transition states. By computing the energies of reactants, products, and transition states, researchers can determine activation energies and reaction enthalpies. wuxiapptec.com For instance, in the acid-catalyzed cyclization to form a benzofuran core, DFT calculations were used to determine that the activation energy for one reaction pathway was approximately 9.22 kcal/mol, which was 0.94 kcal/mol lower than a competing pathway, correctly predicting the major product observed experimentally. wuxiapptec.com The identification of transition states is often confirmed by performing intrinsic reaction coordinate (IRC) calculations to ensure that the stationary points are correctly connected to the reactants and products on the potential energy surface. mdpi.com

Table 1: Example of Calculated Activation Energies in Benzofuran Synthesis

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Cyclization at site 'a' | 10.16 | Minor Product |

| Cyclization at site 'b' | 9.22 | Major Product |

This table illustrates how DFT can be used to compare the energetics of competing reaction pathways. Data adapted from studies on acid-catalyzed benzofuran synthesis. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher polarizability and reactivity. malayajournal.orgjetir.org For benzofuran derivatives, the analysis of FMOs reveals how charge transfer interactions occur within the molecule, influencing its electronic and optical properties. jetir.orgresearchgate.net According to frontier electron population analysis of the parent benzo[b]furan, the carbons at certain positions are more reactive toward electrophiles. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzofuran Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.2822 | Electron Donor |

| LUMO | -1.2715 | Electron Acceptor |

| Energy Gap (ΔE) | 4.0107 | Indicator of Stability/Reactivity |

This table provides an example of HOMO-LUMO energies and the resulting energy gap calculated for a substituted benzofuran derivative, which is crucial for assessing its electronic behavior. malayajournal.org

Molecular Docking and Binding Affinity Studies for Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com It is widely used in drug design to understand how a ligand, such as a benzofuran derivative, might interact with the active site of a protein target. researchgate.nettandfonline.com These studies provide crucial information on binding interactions, including hydrogen bonds and hydrophobic contacts, and can predict the binding affinity, often expressed as a docking score or binding energy in kcal/mol. africanjournalofbiomedicalresearch.comnih.gov For various benzofuran derivatives, molecular docking studies have been performed against targets like EGFR-TKD, PI3K, and VEGFR-2 to evaluate their potential as inhibitors. researchgate.nettandfonline.com The results often correlate well with experimental biological evaluations. researchgate.net For example, a series of benzofuran-1,3,4-oxadiazole hybrids showed binding affinity scores against the Mtb Pks13 enzyme ranging from -14.11 to -14.82 kcal/mol. nih.gov

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are indispensable for obtaining a detailed understanding of complex chemical reaction mechanisms. nih.gov These computational studies can elucidate multi-step reaction pathways, identify intermediates, and explain the regioselectivity and stereoselectivity of reactions involving benzofuran scaffolds. wuxiapptec.com For example, the mechanism for the formation of benzofurans under acidic conditions involves the initial protonation of the substrate, elimination of a leaving group to form an oxonium ion, and subsequent nucleophilic addition from the phenyl ring. wuxiapptec.com Such computational investigations have been applied to various reactions, including rearrangements and cycloadditions, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

In silico tools are increasingly used to assess the synthetic viability of novel compounds. The synthetic accessibility (SA) score is a metric that estimates how easily a molecule can be synthesized, typically on a scale from 1 (very easy) to 10 (very difficult). researchgate.net This score is calculated based on the analysis of molecular fragments, complexity, and chiral centers, comparing them against databases of known compounds. researchgate.net Benzofuran derivatives designed in silico have been evaluated for their synthetic accessibility, with scores often falling in a range that suggests they are readily synthesizable. nih.govmdpi.com For example, several designed benzofuran-1,2,3-triazole hybrids had SA scores between 3.1 and 3.26, indicating good synthetic feasibility. nih.gov Beyond accessibility, computational chemistry can also aid in the prediction of chemical reaction outcomes. uq.edu.au

Table 3: Example Synthetic Accessibility Scores for Designed Benzofuran Hybrids

| Compound ID | Synthetic Accessibility (SA) Score | Interpretation |

|---|---|---|

| BENZ-0454 | 3.18 | Readily Synthesizable |

| BENZ-0335 | 3.15 | Readily Synthesizable |

| BENZ-0332 | 3.26 | Readily Synthesizable |

| BENZ-1070 | 3.10 | Readily Synthesizable |

This table presents calculated synthetic accessibility scores for several benzofuran derivatives, indicating their potential for successful laboratory synthesis. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it a primary tool for studying excited-state phenomena. wikipedia.orgsissa.it The most common application of TD-DFT is the calculation of electronic excitation energies and the simulation of absorption spectra (like UV-Vis) for molecules. wikipedia.org For aromatic systems such as benzofurans, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light. This allows for a theoretical interpretation of experimental spectra and provides insight into the nature of the excited states. Linear-response TD-DFT is particularly useful when the external perturbation, such as a light field, is small and does not fundamentally alter the ground-state structure of the molecule. wikipedia.orgrsc.org

Derivatization and Functionalization Strategies of Benzofuran 4 Yl Trifluoromethanesulfonate

Post-Synthetic Modification of Benzofuran-4-yl Trifluoromethanesulfonate (B1224126) Products

Once the initial derivatization of benzofuran-4-yl trifluoromethanesulfonate has been achieved, the resulting products can undergo further modifications to generate a library of structurally diverse compounds. These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.

For instance, after a primary cross-coupling reaction to introduce a new functional group at the 4-position, other positions on the benzofuran (B130515) scaffold, such as the C2 and C3 positions of the furan (B31954) ring or other sites on the benzene (B151609) ring, can be targeted for further functionalization. hw.ac.uk Common post-synthetic modifications include:

Further Cross-Coupling Reactions: If the initially introduced substituent contains a reactive handle (e.g., a bromo or iodo group), it can be used for subsequent cross-coupling reactions to build more complex molecular architectures.

Functional Group Interconversion: Standard organic transformations can be employed to modify the newly introduced functional group. For example, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and an ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide.

Cyclization Reactions: Functional groups at the 4-position can be designed to react with adjacent groups on the benzofuran ring or with other parts of the molecule to form new ring systems.

These strategies allow for the rapid generation of a diverse set of analogs from a common intermediate, facilitating the exploration of chemical space around the benzofuran scaffold.

Introduction of Diverse Functional Groups via Triflate Displacement

The triflate group of this compound is a highly effective leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzofuran ring. The versatility of these coupling reactions enables the introduction of a wide array of functional groups.

Table 1: Examples of Cross-Coupling Reactions on Aryl Triflates for Functional Group Introduction

| Cross-Coupling Reaction | Reagent/Catalyst System (General) | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Amines (primary or secondary), Pd catalyst, Ligand (e.g., XPhos), Base | Amino (NR¹R²) |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Stille Coupling | Organostannanes (e.g., R-SnBu₃), Pd catalyst | Alkyl, Aryl, Vinyl |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Cyano |

While specific data for this compound is not extensively documented in readily available literature, the principles of these reactions are well-established for a wide range of aryl triflates. nih.gov For example, the Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals. mdpi.com The Buchwald-Hartwig amination allows for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules. nih.gov The Sonogashira coupling is instrumental in synthesizing linear, rigid structures containing alkyne units, often used in materials science and as precursors for further transformations. youtube.com

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization for specific substrates. The electronic and steric properties of the benzofuran ring can influence the reaction conditions.

Development of Benzofuran-Based Reagents for Chemical Labeling and Detection

The benzofuran scaffold is a known fluorophore, and its derivatives are of interest in the development of fluorescent probes for chemical labeling and detection. nih.gov The functionalization of the benzofuran core allows for the tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

This compound can serve as a key starting material for the synthesis of such labeling reagents. Through the cross-coupling reactions described in the previous section, a variety of functional groups can be introduced that can either modulate the fluorescence of the benzofuran core or act as a reactive handle for conjugation to biomolecules.

Strategies for developing benzofuran-based probes include:

Introduction of Environmentally Sensitive Groups: Functional groups that are sensitive to the polarity or pH of their microenvironment can be incorporated to create probes that report on these properties.

Attachment of Recognition Moieties: A targeting ligand, such as a small molecule, peptide, or antibody fragment, can be attached to the benzofuran fluorophore to direct it to a specific biological target.

Incorporation of Reactive Groups for Bioconjugation: Functional groups like amines, carboxylic acids, azides, or alkynes can be introduced to facilitate covalent attachment to proteins, nucleic acids, or other biomolecules. youtube.com

For example, a benzofuran derivative could be functionalized with a group that specifically binds to a protein of interest. Upon binding, a change in the fluorescence signal could be observed, allowing for the detection and quantification of the protein. nih.gov The development of such probes is an active area of research with applications in bioimaging, diagnostics, and drug discovery.

Advanced Spectroscopic and Analytical Techniques for Benzofuran 4 Yl Trifluoromethanesulfonate Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Benzofuran-4-yl trifluoromethanesulfonate (B1224126). Through the application of ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the molecule's atomic connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a study describing the synthesis of Benzofuran-4-yl trifluoromethanesulfonate, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). nih.gov The resulting chemical shifts (δ) and coupling constants (J) are consistent with the assigned structure, confirming the arrangement of protons on the benzofuran (B130515) ring system. nih.gov

The aromatic region of the spectrum displays distinct signals for the five protons of the benzofuran core. These signals appear as a doublet, a triplet, and another doublet, corresponding to the specific coupling patterns between adjacent protons. Additionally, a doublet of doublets is observed, which arises from a proton that is coupled to two non-equivalent neighboring protons. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.70 | d | 2.3 |

| H-5 | 7.56 | d | 8.2 |

| H-6 | 7.35 | t | 8.2 |

| H-3 | 7.20 | d | 8.1 |

| H-2 | 6.90 | dd | 1.9, 1.0 |

¹H NMR data for this compound in CDCl₃. nih.gov

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹⁹F NMR Spectroscopy for Triflate Moiety Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly specific technique for the characterization of fluorine-containing functional groups, such as the triflate moiety in this compound. The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the three equivalent fluorine atoms of the trifluoromethyl group.

In a patent describing the synthesis of a related compound, 6-(hydroxymethyl)this compound, the ¹⁹F NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The triflate group in this similar molecule exhibits a sharp singlet at approximately -72.88 ppm. epo.org This characteristic chemical shift serves as a definitive indicator of the presence and integrity of the trifluoromethanesulfonate group attached to the benzofuran ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its exact mass with a high degree of accuracy. While specific HRMS data for this compound is not detailed in the available literature, its theoretical exact mass can be calculated. The molecular formula of this compound is C₉H₅F₃O₄S. An HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a sensitive technique that allows for the ionization of molecules and their separation based on their time of flight to a detector. This method is well-suited for the analysis of polar and thermally labile compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the benzofuran core and the trifluoromethanesulfonate (triflate) group.

While a specific spectrum for this compound is not publicly available, the expected peaks can be inferred from the spectra of related compounds such as benzofuran and methyl trifluoromethanesulfonate. The benzofuran moiety would show absorptions typical for aromatic C-H stretching and C=C ring stretching. The triflate group is characterized by strong absorptions from the S=O and C-F bonds.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| C-O-C (furan) | Asymmetric Stretching | 1250-1050 |

| S=O (triflate) | Asymmetric Stretching | 1420-1400 |

| S=O (triflate) | Symmetric Stretching | 1220-1200 |

| C-F (triflate) | Stretching | 1200-1100 |

| S-O (triflate) | Stretching | 900-800 |

Data inferred from spectra of benzofuran and methyl trifluoromethanesulfonate. nih.govchemicalbook.comchemicalbook.com

The presence of these characteristic bands in an experimental IR spectrum provides strong evidence for the successful synthesis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the literature, analysis of related benzofuran-containing compounds provides insight into the potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine reveals a nearly planar benzofuran ring system. mdpi.com Similarly, the structure of 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione also shows a planar fused ring system. olemiss.edu In the solid state, such planar aromatic systems often engage in π-π stacking interactions, which help to stabilize the crystal lattice.

In a hypothetical crystal structure of this compound, one would expect the benzofuran core to be essentially planar. The triflate group, with its tetrahedral sulfur atom, would be oriented out of this plane. Intermolecular interactions could be governed by a combination of π-π stacking between the benzofuran rings and dipole-dipole interactions involving the highly polar triflate group. The fluorine atoms of the trifluoromethyl group could also participate in weak hydrogen bonds with aromatic hydrogen atoms of neighboring molecules.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC would be the method of choice for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC setup for analyzing aryl triflates might involve a C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the benzofuran ring is a strong chromophore. The retention time and peak area from the chromatogram can be used to identify and quantify the compound and any impurities present. acs.org

Table 2: Illustrative HPLC Conditions for Aryl Triflate Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These are general conditions and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While aryl triflates can be thermally sensitive, GC-MS analysis is often feasible and provides valuable information about the product and any volatile byproducts from its synthesis. acs.org

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound. The gas chromatogram provides information on the retention time and abundance of each component. mdpi.com

For this compound, GC-MS analysis could confirm the molecular weight of the compound through the observation of its molecular ion peak (or related fragments) and help to identify any more volatile impurities that may be present.

Advanced Techniques for Reaction Monitoring and In Situ Analysis

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Several advanced in-situ techniques could be applied to study the synthesis of this compound.

One such technique is in situ infrared spectroscopy. By immersing an IR probe into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time by monitoring the changes in their characteristic absorption bands. rsc.org For the synthesis of this compound from 4-hydroxybenzofuran and a triflating agent, one could monitor the disappearance of the broad O-H stretch of the starting material and the appearance of the strong S=O and C-F stretching bands of the product.

Another powerful technique is in situ luminescence analysis, which could be applicable if any of the species involved in the reaction are luminescent. This method can be highly sensitive for monitoring changes in the coordination environment of a metal catalyst or the formation of a fluorescent product. rsc.org While not directly applicable to the reactants or product in this specific case, it exemplifies the advanced methods available for mechanistic studies in organic synthesis.

These advanced monitoring techniques, by providing a continuous stream of data from the reacting system, allow for a more detailed understanding and optimization of the synthetic process for producing this compound.

Q & A

Q. What are the established synthetic routes for Benzofuran-4-yl trifluoromethanesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves triflation of benzofuran-4-ol using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) in the presence of a base (e.g., pyridine or DMAP). For optimization:

- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature : Maintain 0–5°C to suppress decomposition .

- Stoichiometry : A 1.1:1 molar ratio of Tf₂O to benzofuran-4-ol improves yield.

- Workup : Quench with ice-cold water and purify via column chromatography (hexane/ethyl acetate).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹⁹F NMR : A singlet near δ -78 ppm confirms the triflate group.

- ¹H/¹³C NMR : Benzofuran protons appear as distinct aromatic signals (δ 6.8–7.5 ppm); the triflate sulfur’s electron-withdrawing effect deshields adjacent carbons .

- IR Spectroscopy : Strong S=O stretches at ~1350–1450 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-O-SO₂CF₃ geometry) .

Q. How should researchers assess the purity of this compound?

- Analytical Workflow :

Advanced Research Questions

Q. In cross-coupling reactions, how does the reactivity of this compound compare to other aryl triflates?

- Comparative Analysis :

| Triflate Derivative | Reaction Rate (Suzuki Coupling) | Catalyst System |

|---|---|---|

| Benzofuran-4-yl triflate | Moderate | Pd(PPh₃)₄, K₂CO₃, DMF |

| 4-Bromophenyl triflate | Faster | PdCl₂(dppf), Cs₂CO₃, THF |

- Factors : The electron-rich benzofuran ring slows oxidative addition vs. electron-deficient aryl triflates. Steric hindrance at the 4-position may limit ligand accessibility .

Q. What are common side reactions or decomposition pathways observed with this compound under thermal or acidic conditions?

- Mechanistic Insights :

- Hydrolysis : Triflate group hydrolyzes to benzofuran-4-ol in aqueous acidic conditions (pH < 3). Mitigate by using anhydrous solvents and inert atmospheres .

- Thermal Degradation : Above 150°C, cleavage of the C-O bond generates SO₂CF₃ radicals, detectable via EPR. Stabilize with antioxidants like BHT .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for palladium-mediated couplings?

- Troubleshooting Framework :

Ligand Screening : Test Buchwald (XPhos) vs. Josiphos ligands to enhance Pd coordination.

Solvent Polarity : Higher polarity (e.g., DMSO) accelerates oxidative addition but may destabilize intermediates.

Additives : Silver salts (Ag₂CO₃) scavenge free triflate ions, reducing side reactions .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products